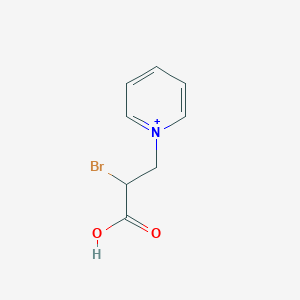![molecular formula C28H28FN3O4S2 B15011081 4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011081.png)
4-fluoro-N-[(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Methoxyphenyl Ethyl Group: This step involves a Friedel-Crafts alkylation reaction where the methoxyphenyl ethyl group is attached to the thiazole ring.
Incorporation of the Morpholine-4-Sulfonyl Group: The morpholine-4-sulfonyl group can be introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
(2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring and functional groups make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a valuable intermediate in organic synthesis, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of (2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups enhance the compound’s binding affinity and specificity, while the morpholine-4-sulfonyl group contributes to its solubility and bioavailability.
相似化合物的比较
(2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can be compared with similar compounds such as:
(2Z)-N-(4-CHLOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and biological activity.
(2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-HYDROXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: This compound has a hydroxyl group instead of a methoxy group, influencing its solubility and hydrogen bonding interactions.
The uniqueness of (2Z)-N-(4-FLUOROPHENYL)-3-[2-(4-METHOXYPHENYL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C28H28FN3O4S2 |
|---|---|
分子量 |
553.7 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H28FN3O4S2/c1-35-25-10-2-21(3-11-25)14-15-32-27(20-37-28(32)30-24-8-6-23(29)7-9-24)22-4-12-26(13-5-22)38(33,34)31-16-18-36-19-17-31/h2-13,20H,14-19H2,1H3 |
InChI 键 |
CMYCTGRWAJBMSY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-5-(4-methylphenyl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15011000.png)
![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
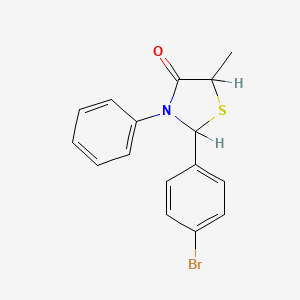
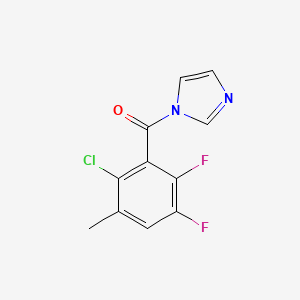
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
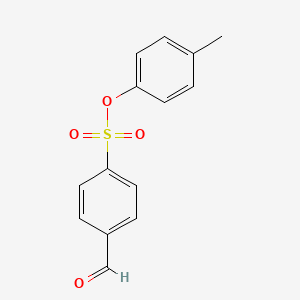
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![1-[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-ethanone](/img/structure/B15011058.png)
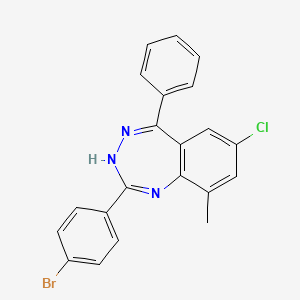
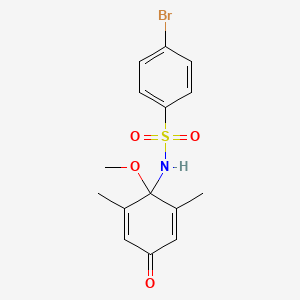
![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)
